6-Isobutyl-3-nitropyridin-2-amine
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Overview
Description
6-Isobutyl-3-nitropyridin-2-amine is a chemical compound belonging to the class of nitropyridines. It is characterized by the presence of an isobutyl group at the 6th position, a nitro group at the 3rd position, and an amine group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-3-nitropyridin-2-amine typically involves the nitration of 6-isobutylpyridin-2-amine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3rd position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and ammonia can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
6-Isobutyl-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Isobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-nitropyridin-2-amine: Similar in structure but with a chloro group instead of an isobutyl group.
6-Methoxy-3-nitropyridin-2-amine: Contains a methoxy group instead of an isobutyl group.
Uniqueness
6-Isobutyl-3-nitropyridin-2-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitropyridines and contributes to its specific applications and properties .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)5-7-3-4-8(12(13)14)9(10)11-7/h3-4,6H,5H2,1-2H3,(H2,10,11) |
InChI Key |
DAAYTAXLERRLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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